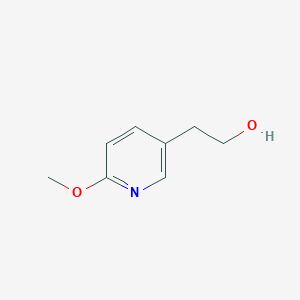

2-(6-Methoxypyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSMSASUBIOLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-65-0 | |

| Record name | 2-(6-methoxypyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 6 Methoxypyridin 3 Yl Ethanol and Its Derivatives

Conventional and Modern Synthetic Strategies

The construction of the 2-(6-methoxypyridin-3-yl)ethanol scaffold relies on established and contemporary synthetic organic chemistry principles. These approaches involve the strategic functionalization of the pyridine (B92270) ring and the careful selection of precursors to build the target molecule.

Functionalization of Pyridine Rings for Methoxy (B1213986) and Ethanol (B145695) Moieties

The introduction of methoxy and ethanol groups onto a pyridine ring is a key challenge in the synthesis of the title compound. The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution. beilstein-journals.org Consequently, functionalization often requires specific strategies to activate the ring.

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, facilitating reactions at various positions. For instance, addition of Grignard reagents to pyridine N-oxides can introduce substituents at the 2-position. organic-chemistry.org Subsequent manipulation of these substituents can lead to the desired ethanol group.

Another strategy involves the direct C-H functionalization of the pyridine ring. This modern approach utilizes transition metal catalysts to selectively activate and functionalize specific C-H bonds, offering a more direct route to substituted pyridines. beilstein-journals.org

Starting Material Selection and Precursor Synthesis

The choice of starting material is critical for an efficient synthesis. Commercially available substituted pyridines often serve as the foundation for constructing more complex derivatives like this compound. acsgcipr.org For instance, a common precursor is 5-bromo-2-methoxypyridine, which can be further functionalized. researchgate.net

The synthesis of precursors themselves can involve multi-step sequences. For example, the synthesis of 1,1'-binaphthyl-2-[di(tert)-butyl]phosphine, a ligand used in coupling reactions, starts from 2-bromo-1,1'-binaphthyl. researchgate.net

The following table outlines some common precursors and their synthetic applications:

| Precursor | Application |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Starting material for Suzuki cross-coupling reactions to produce various pyridine derivatives. researchgate.netnih.gov |

| α-Pyridinium methyl ketone salts | Reactants in the Kröhnke pyridine synthesis to form highly functionalized pyridines. wikipedia.orgdrugfuture.com |

| Pyridine N-oxides | Intermediates for activating the pyridine ring for subsequent functionalization. beilstein-journals.orgorganic-chemistry.org |

| 5-Bromo-2-methoxypyridine | A key intermediate for introducing the 6-methoxy substituent and a handle for further reactions. researchgate.net |

Application of Named Reactions in Pyridine-Ethanol Synthesis

Several named reactions are instrumental in the synthesis of pyridine derivatives, including those that can be adapted for the synthesis of this compound and its analogues.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium (B1175870) source to yield highly substituted pyridines. wikipedia.orgdrugfuture.com The reaction proceeds through a Michael addition followed by ring closure. drugfuture.com While traditionally used for creating the pyridine ring itself, its principles can be applied to the synthesis of complex pyridine structures. researchgate.net An efficient protocol for this synthesis utilizes a TMSOTf/HMDS system under microwave irradiation. nih.gov

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org This reaction has been employed in the synthesis of novel pyridine dicarboxylic acid derivatives. tandfonline.comtandfonline.com A sequence involving a Wittig reaction can be part of a one-pot synthesis of polysubstituted pyridines. organic-chemistry.org Recent developments have shown a four-selective pyridine alkylation via a Wittig olefination of dearomatized pyridylphosphonium ylides. nih.gov

Catalytic Systems and Reaction Conditions

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its derivatives heavily relies on various catalytic systems.

Metal-Catalyzed Coupling Reactions

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and boronic acids or esters, catalyzed by a palladium complex. nih.govcdnsciencepub.com This reaction is widely used in the synthesis of pyridine derivatives due to its tolerance of a wide range of functional groups and generally good yields. nih.gov For example, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids using a palladium catalyst to produce a series of novel pyridine derivatives. researchgate.netnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov

The table below summarizes typical conditions for Suzuki coupling in pyridine synthesis:

| Catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C nih.gov |

| Pd(dppf)Cl₂ | - | Dioxane/Water | 65-100 °C cdnsciencepub.com |

| Pd(OAc)₂ | Cs₂CO₃, Ag₂CO₃ | Toluene | 120 °C nih.gov |

Base-Promoted and Acid-Catalyzed Transformations

Both base-promoted and acid-catalyzed reactions are fundamental in the synthesis and functionalization of pyridine rings.

Base-Promoted Transformations: Pyridine bases themselves can act as catalysts in reactions like the hydrolysis of aryl acetates. rsc.org More synthetically relevant, base-promoted reactions can facilitate the functionalization of pyridine precursors. For instance, a base-promoted reaction of 1-arylethylamines with ynones provides a metal-free route to polysubstituted pyridines. organic-chemistry.org

Acid-Catalyzed Transformations: Acid catalysis is often employed to activate substrates or to control the selectivity of reactions. For example, in the functionalization of pyridines via oxazino pyridine intermediates, switching to acidic conditions can direct the reaction to the para-position. researchgate.net Trifluoroacetic acid (TFA) can be used to activate heteroarenes for alkylation. acs.org

Advanced and Sustainable Synthetic Approaches

The development of novel synthetic routes is increasingly guided by principles that enhance sustainability and efficiency. These approaches aim to reduce waste, minimize energy consumption, and streamline complex molecular constructions.

Green chemistry is the practice of designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ru.nl The application of its 12 principles is paramount in modern organic synthesis to ensure environmental and economic sustainability. ru.nl In the synthesis of pyridyl alcohols and their derivatives, these principles manifest through various strategies, including the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

A key green methodology is the use of microwave-assisted synthesis, which often leads to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.org For instance, a one-pot, four-component reaction to produce substituted pyridines under microwave irradiation was completed in 2–7 minutes with yields of 82–94%, whereas the same reaction under traditional reflux required 6–9 hours and yielded only 71–88%. acs.org This aligns with the green chemistry principle of designing for energy efficiency.

Another innovative approach involves creating sustainable catalytic systems. Researchers have modified polyethylene (B3416737) terephthalate (B1205515) (PET) vials to create an inner surface-modified PET@UiO-66 system, which has been used for the sustainable synthesis of 2,4,6-trisubstituted pyridines in alignment with green chemistry principles. acs.org Furthermore, the synthesis of pyridine and picoline from ethanol using zeolite catalysts represents a pathway that utilizes a renewable feedstock. rsc.org These methods exemplify the move towards using catalysis over stoichiometric reagents and utilizing renewable resources.

Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in organic chemistry that align with the principles of green chemistry by improving atom economy and process efficiency. nih.govresearchgate.net These reactions combine three or more starting materials in a single synthetic operation to form a complex product without isolating intermediates, thereby reducing solvent waste and purification steps. nih.govacsgcipr.orgtaylorfrancis.com

The synthesis of highly functionalized pyridines is well-suited to MCR strategies. acsgcipr.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that construct the pyridine ring from simple synthons. acsgcipr.orgtaylorfrancis.com Modern advancements have led to the development of novel MCRs for a wide array of pyridine derivatives. For example, a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been used to efficiently synthesize substituted pyridones. nih.govacs.org This method, particularly when enhanced by microwave irradiation, provides excellent yields in a very short time. acs.org

The following table summarizes various multi-component reactions used to synthesize different pyridine derivatives, highlighting the diversity of achievable structures.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave, Ethanol, 2-7 min | 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | 92% | nih.gov |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, 4-Methoxyacetophenone, Ammonium acetate | Microwave, Ethanol, 2-7 min | 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 94% | acs.org |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, 4-Methylacetophenone, Ammonium acetate | Microwave, Ethanol, 2-7 min | 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 89% | nih.gov |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, 2-Acetylthiophene, Ammonium acetate | Microwave, Ethanol, 2-7 min | 4-[3-Cyano-2-oxo-6-(2-thienyl)-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 85% | nih.gov |

| Arylglyoxal monohydrates, 1,3-Dimethylbarbituric acid, Alkylisocyanides | ZrOCl₂·8H₂O (2 mol%), Water, 50 °C | 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | High | nih.gov |

These methodologies demonstrate significant advantages in synthesizing complex heterocyclic frameworks from simple, readily available starting materials in an efficient and environmentally friendly manner. nih.govnih.gov

Electrochemical synthesis is an emerging green technology that uses electrical current to drive chemical reactions. This method offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants or reductants, which reduces waste. rsc.orgunimi.it

In the context of pyridine derivatives, electrochemistry provides novel synthetic pathways. For instance, the electrolytic reduction of quaternary salts of pyridine series alcohols has been studied to produce various reduced products like piperidines. researchgate.net This approach highlights the ability of electrochemistry to perform reductions that might otherwise require metal hydrides or catalytic hydrogenation.

More broadly, electrochemical methods have been developed for the synthesis of various nitrogen-containing heterocycles. An electrochemical approach to alcohol amination, which enables the synthesis of aziridines and pyrrolidines, demonstrates the potential of electrosynthesis to replace classical methods like the Mitsunobu reaction, overcoming some of its limitations. rsc.org This electrochemical method allows for the use of a broader range of nucleophiles, including weakly acidic amides and primary amines. rsc.org While not yet specifically applied to this compound, these advancements showcase the growing utility of electrochemistry for the synthesis of complex heterocyclic molecules, offering a cleaner and more efficient alternative to traditional synthetic protocols. rsc.orgunimi.it

Chemical Reactivity and Derivatization Strategies of 2 6 Methoxypyridin 3 Yl Ethanol

Characterization of Functional Group Reactivity

The reactivity of 2-(6-methoxypyridin-3-yl)ethanol is a composite of the individual reactivities of its constituent functional groups. pressbooks.pub The hydroxyl group, the methoxy (B1213986) group, and the pyridine (B92270) ring each exhibit characteristic reactions that can be exploited for chemical modification.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations. bccampus.ca These reactions primarily include oxidation and esterification.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. studymind.co.uk Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, 2-(6-methoxypyridin-3-yl)acetaldehyde. studymind.co.ukorganic-chemistry.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions, will further oxidize the initially formed aldehyde to the carboxylic acid, (6-methoxypyridin-3-yl)acetic acid. studymind.co.uklibretexts.orgchemguide.co.uk The two-step oxidation via an isolated aldehyde is a common strategy in the synthesis of complex natural products. wikipedia.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com This reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed. chemguide.co.ukmasterorganicchemistry.com Alternatively, reaction with more reactive acyl chlorides or acid anhydrides can produce esters, often under milder conditions. chemguide.co.uk For instance, reaction with ethanoyl chloride would yield 2-(6-methoxypyridin-3-yl)ethyl acetate (B1210297).

Table 1: Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

| Partial Oxidation | Pyridinium chlorochromate (PCC) | 2-(6-methoxypyridin-3-yl)acetaldehyde |

| Full Oxidation | Potassium permanganate (KMnO4) or Sodium dichromate (Na2Cr2O7) / H+ | (6-methoxypyridin-3-yl)acetic acid |

| Fischer Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H2SO4) | 2-(6-methoxypyridin-3-yl)ethyl ester |

| Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((R-CO)2O) | 2-(6-methoxypyridin-3-yl)ethyl ester |

Transformations of the Methoxy Group

The methoxy group on the pyridine ring is generally stable but can undergo specific transformations, most notably demethylation to a hydroxyl group. This conversion to the corresponding pyridone is a key transformation in the synthesis of various biologically active compounds. Reagents like boron tribromide (BBr3) or strong acids are often employed for this purpose.

The methoxy group also influences the reactivity of the pyridine ring. It is an electron-donating group, which can affect the regioselectivity of substitution reactions on the aromatic ring.

Pyridine Ring Reactivity and Substitution Patterns

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The nitrogen atom in the ring deactivates the ring towards electrophilic attack compared to benzene. nih.gov However, the methoxy group at the 6-position is an activating group and directs incoming electrophiles.

Electrophilic Aromatic Substitution: The methoxy group directs electrophilic substitution to the positions ortho and para to it. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration would likely introduce a nitro group at the 5-position of the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of a good leaving group at these positions facilitates the reaction. While the methoxy group itself is not a typical leaving group, derivatization can introduce functionalities that are more amenable to substitution.

Synthetic Pathways to Novel Derivatives

The functional groups of this compound serve as starting points for the synthesis of a wide array of novel derivatives, including those with additional functionalities and complex polycyclic systems.

Introduction of Additional Functionalities

The inherent reactivity of the hydroxyl and methoxy groups, as well as the pyridine ring, allows for the introduction of a diverse range of new functional groups.

The hydroxyl group can be converted to an amine through a two-step process involving oxidation to the aldehyde followed by reductive amination. It can also be transformed into an ether via the Williamson ether synthesis. organic-chemistry.org

The pyridine ring can be functionalized through various coupling reactions. For instance, conversion of a halogenated derivative to an organoboronic acid, such as (6-methoxypyridin-3-yl)boronic acid, allows for Suzuki coupling reactions to form new carbon-carbon bonds. bldpharm.com

Research has also demonstrated the synthesis of various derivatives starting from related methoxypyridine compounds. For example, 2-methoxypyridine (B126380) can be used to synthesize 2-methoxy-3-pyridinesulfonyl chloride, an intermediate for antibiotics. chemicalbook.com

Table 2: Examples of Synthesized Derivatives

| Starting Material | Reaction | Product |

| This compound | Oxidation, then Reductive Amination | 2-Amino-1-(6-methoxypyridin-3-yl)ethane |

| 2-Chloro-4-methoxypyridine | Reaction with sodium methoxide | 2,4-Dimethoxypyridine sigmaaldrich.com |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Nucleophilic substitution | 2,3,6-Trisubstituted indole (B1671886) derivatives clockss.org |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | Condensation reactions | Pyrazole, bipyridine, N-amide derivatives, and Schiff bases nih.govresearchgate.net |

Formation of Complex Polycyclic Systems

The strategic manipulation of the functional groups in this compound and its derivatives can lead to the construction of complex polycyclic and heterocyclic systems.

One notable example is the use of methoxypyridine moieties in the synthesis of Lycopodium alkaloids. nih.gov In these syntheses, the methoxypyridine serves as a precursor to a piperidine (B6355638) ring, which is a core component of the alkaloid's tetracyclic structure. nih.gov The methoxy group can be transformed into the necessary piperidine through N-methylation followed by a global reduction. nih.gov

Another example involves the acid-mediated cyclodehydration of related piperidine derivatives to form benzopyranopyridine systems. beilstein-journals.org The presence of an activated aromatic ring facilitates the intramolecular cyclization. beilstein-journals.org Furthermore, nucleophilic substitution reactions on activated indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, can lead to the formation of novel pyrimido[1,2-a]indole (B3349944) skeletons. clockss.org

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Biologically Relevant Molecules

The 6-methoxypyridin-3-yl moiety, for which 2-(6-Methoxypyridin-3-yl)ethanol is a key precursor, is a structural component found in a number of potent and selective therapeutic agents. Its presence in a final molecule can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.

Research into treatments for Alzheimer's disease has utilized methoxypyridine-containing compounds as gamma-secretase modulators (GSMs). The introduction of a methoxypyridine motif into tetracyclic scaffolds has been shown to yield compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's pathology. nih.govescholarship.orgescholarship.org These methoxypyridine-derived GSMs also demonstrated enhanced solubility and the ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.govescholarship.orgescholarship.org

In another therapeutic area, the 6-methoxypyridin-3-yl group is a core component of a potent and orally active inhibitor of phosphodiesterase 5 (PDE5). nih.gov The resulting compound, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, not only showed an excellent potency and selectivity profile but was also found to be brain penetrant, making it a useful tool for investigating the therapeutic potential of central PDE5 inhibition. nih.gov

The utility of the broader substituted pyridin-3-yl scaffold is also evident in the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of novel 3,6-diazabicyclo[3.1.1]heptane derivatives were synthesized where a substituted pyridine (B92270) ring was crucial for activity. nih.gov One of the most selective compounds identified, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, demonstrated very high affinity for the α4β2 nAChR subtype, underscoring the value of this heterocyclic system in designing selective receptor ligands. nih.gov The bromo-functional group in this example serves as a synthetic handle that can be readily converted to a methoxy (B1213986) group in subsequent synthetic steps.

Table 1: Examples of Biologically Active Molecules Derived from (6-Substituted-pyridin-3-yl) Precursors

| Target Molecule/Series | Biological Target | Therapeutic Area | Precursor Moiety |

|---|---|---|---|

| Tetracyclic Modulators | Gamma-secretase | Alzheimer's Disease | Methoxypyridine |

| Pyrido[3,4-b]pyrazin-2(1H)-one Derivative | Phosphodiesterase 5 (PDE5) | CNS Disorders / Hypertension | 6-Methoxypyridin-3-yl |

Utility in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a compound library. Building blocks used in these libraries must possess specific characteristics: they need to be readily available and feature reactive functional groups that allow for diversification. This compound is well-suited for this purpose.

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry because it is frequently found in FDA-approved drugs and is amenable to the creation of diverse compound libraries. researchgate.netrsc.org The structure of this compound offers two primary points for diversification:

The Hydroxyl Group: The primary alcohol can be easily modified through reactions such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. These transformations allow for the attachment of a wide variety of other chemical groups.

The Pyridine Ring: The pyridine ring itself can participate in various chemical reactions. The nitrogen atom can be quaternized, and the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the influence of the existing methoxy group.

This dual functionality allows the compound to be used to generate a large set of analogues for structure-activity relationship (SAR) studies. For instance, in the development of γ-secretase modulators, researchers synthesized and evaluated libraries of compounds where the core structure was systematically modified. nih.gov Starting from an in-house library of cyclic diamines, potent structures were identified for lowering Aβ42 production. nih.gov The ability to readily introduce moieties like the methoxypyridine group is essential for such library-based optimization efforts. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are a cornerstone of combinatorial synthesis, and functionalized building blocks like this compound are ideal substrates for these efficient processes. nih.gov

Contributions to Diversified Chemical Scaffolds

A key goal in modern medicinal chemistry is the creation of novel chemical scaffolds—the core three-dimensional structures of molecules—to explore new regions of chemical space and identify drugs with new mechanisms of action. The 6-methoxypyridin-3-yl unit has been successfully incorporated into a wide range of structurally diverse and complex scaffolds.

The strategy of "scaffold hopping" involves replacing a central molecular core with a different, often isosteric, scaffold to improve a compound's properties while retaining its biological activity. Pyridine derivatives are frequently used in this approach to discover novel inhibitors of targets like cyclin-dependent kinase 2 (CDK2). nih.gov

The versatility of the pyridine building block is further demonstrated in its use to construct advanced, multicyclic systems. For example, the PDE5 inhibitor previously mentioned features a complex pyridopyrazinone scaffold, which was built around the initial 6-methoxypyridin-3-yl fragment. nih.gov Similarly, the development of novel antimicrobials inspired by the natural product luffariellolide (B1675421) involved the introduction of pyridine and pyrimidine (B1678525) moieties to create new pyridazinone scaffolds with significant antibacterial activity against Klebsiella pneumoniae. acs.org

Furthermore, the pyridine motif is a key component in the synthesis of novel bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Recent research has focused on creating heterocycle-functionalized bicyclo[3.1.1]heptanes (BCHeps) and aza-bicyclo[3.1.1]heptanes as three-dimensional replacements for traditional planar aromatic rings in drug design. acs.org Mild, photocatalytic reactions have been developed to attach various heterocycles, including pyridines, to these bicyclic cores, generating highly relevant structures for medicinal chemistry. acs.org

Table 2: Examples of Scaffold Diversification Using Pyridine Building Blocks

| Initial Scaffold/Concept | Resulting Diversified Scaffold | Application/Significance |

|---|---|---|

| Known Pharmacophores | Novel Pyridine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) Inhibition |

| Luffariellolide (Natural Product) | 2-(Pyridinyl)pyridazinones | Antimicrobial Agents |

| Planar Arenes/Pyridines | Heterocycle-functionalized Bicyclo[3.1.1]heptanes (BCHeps) | 3D Bioisosteres in Drug Design |

Structure Activity Relationship Sar Studies of 2 6 Methoxypyridin 3 Yl Ethanol Analogues

Elucidation of Substituent Effects on Biological Activity

The biological profile of 2-(6-methoxypyridin-3-yl)ethanol analogues can be finely tuned by altering the substituents on the pyridyl-ethanol scaffold. The position and nature of these substituents dictate the electronic, steric, and hydrophobic properties of the molecule, which in turn govern its biological efficacy.

The methoxy (B1213986) (-OCH₃) group at the C-6 position of the pyridine (B92270) ring is a key determinant of activity, exerting a significant electronic influence. As a strong electron-donating group, it increases the electron density of the pyridine ring, which can modulate its pKa and hydrogen bonding capacity. The position of this group is often critical for optimal biological function.

In studies of related heterocyclic compounds, the presence and position of methoxy groups have been shown to be crucial for whole-cell efficacy. For instance, in a series of analogues based on a different scaffold, the removal of two methoxy groups or their replacement with hydroxyl (-OH) groups led to a significant decrease in anti-tubercular activity. nih.gov This highlights that the specific electronic and steric profile conferred by the methoxy substituents is essential for the compound's mechanism of action. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in van der Waals or hydrophobic interactions within a target protein's binding pocket. Shifting the methoxy group to other positions on the pyridine ring would alter the molecule's dipole moment and the spatial arrangement of these potential interactions, likely impacting binding affinity.

| Compound Analogue | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| DG70 Analogue | Removal of two methoxyl groups | Diminished Activity | nih.gov |

| DG70 Analogue | Substitution of methoxyl with hydroxyl (-OH) | Diminished Activity | nih.gov |

The 2-hydroxyethyl side chain at the C-3 position is another critical site for modification. Its length, flexibility, and the presence of the terminal hydroxyl group offer multiple avenues for interaction with biological targets, including hydrogen bonding.

Modifications to this chain can have profound effects on activity. Studies on related systems have shown that replacing a flexible linker with a more rigid one, such as an alkyne or an amide, can alter the orientation of the molecule in the binding site and affect potency. The length of an aliphatic side chain is also a key factor; for N-ethyl-hexedrone analogues, the potency of dopamine (B1211576) uptake inhibition was found to increase as the side-chain length grew from methyl to propyl, but then decreased with butyl and pentyl extensions, demonstrating a parabolic or "inverted U-shape" relationship. mdpi.com This suggests an optimal length for fitting within the target's binding pocket. Furthermore, incorporating functional fragments like ureas or thioureas via a linker can introduce new interaction points and modulate the biological profile. nih.gov

| Core Scaffold | Side Chain Modification | Resulting Activity Change | Reference |

|---|---|---|---|

| N-Ethyl Cathinones | Elongation of α-carbon side-chain from methyl to propyl | Increased DAT inhibition potency | mdpi.com |

| N-Ethyl Cathinones | Elongation of α-carbon side-chain from butyl to pentyl | Decreased DAT inhibition potency | mdpi.com |

| Camptothecin (B557342) | Introduction of thiourea (B124793) side chains with varied aryl moieties | Activity varied based on aryl substituent (e.g., p-bromophenyl > p-chlorophenyl) | nih.gov |

Beyond the foundational methoxy group, adding other substituents to the pyridine ring can further modulate activity by altering the molecule's steric and electronic properties. The position and nature of these additional groups are crucial.

For example, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, the introduction of phenyl or other aryl groups at the C-4 and C-6 positions was found to enhance biological activity. u-tokyo.ac.jp Similarly, studies on camptothecin analogues demonstrated that the position of a substituent can be as important as its identity; changing a chloro substituent from the C-4 position to the C-3 position on an attached phenyl ring significantly affected the compound's potency. nih.gov These findings underscore that the substitution pattern on the pyridine ring must be carefully considered to optimize interactions with the biological target. Even small changes can lead to significant gains or losses in activity by influencing how the molecule fits into and interacts with the binding site. nih.govu-tokyo.ac.jp

Bioisosteric Modification Strategies in Pyridyl Systems

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for lead optimization. ajptr.comdrughunter.com In the context of this compound analogues, this can involve replacing the entire pyridine ring or modifying the ethanol (B145695) moiety to improve potency, selectivity, or pharmacokinetic properties like metabolic stability and solubility. researchgate.net

The pyridine ring is a common pharmacophore, but it can sometimes be a liability for metabolism or toxicity. Replacing it with a bioisostere can address these issues while maintaining or improving activity. A successful bioisosteric replacement often mimics the size, shape, and electronic properties of the original ring. researchgate.net

Several strategies have been explored for pyridyl systems:

Heterocyclic Analogues : Other five- or six-membered heterocycles can serve as bioisosteres. For instance, in the development of mGluR5 antagonists, a 2-methyl-6-pyridyl ring was compared to a 2-methyl-4-thiazolyl ring, representing a common bioisosteric swap. nih.gov

Saturated Ring Mimetics : In some cases, a saturated ring can replace the aromatic pyridine. The replacement of a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility and metabolic stability. This saturated system was found to have a high degree of structural similarity to the pyridine ring it replaced.

Modified Pyridines : Simple modifications can also be considered bioisosteric replacements. In one study, a pyridine-N-oxide moiety was successfully replaced with a 2-difluoromethylpyridine group, which enhanced the activity of quorum sensing inhibitors. nih.gov

The success of such a replacement is highly context-dependent and not always guaranteed. In one case, replacing a chloro- or nitrobenzene (B124822) ring with an electron-deficient pyridine ring was not tolerated and resulted in a more than 100-fold reduction in affinity for the target receptor.

| Original Group | Bioisosteric Replacement | Outcome | Reference |

|---|---|---|---|

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhanced biological activity | nih.gov |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility and metabolic stability | |

| 2-Methyl-6-pyridyl | 2-Methyl-4-thiazolyl | Alternative heterocycle explored in SAR studies | nih.gov |

| Chlorobenzene | Pyridine | Not tolerated; >100-fold loss of affinity |

The ethanol moiety (-CH₂CH₂OH) is primarily a polar, flexible linker capable of hydrogen bonding via its terminal hydroxyl group. Isosteric replacements aim to mimic these properties while potentially improving metabolic stability or introducing new interactions. The hydroxyl group is susceptible to phase II metabolism (glucuronidation), and replacing it can enhance a compound's pharmacokinetic profile.

Classical bioisosteres for a hydroxyl group include the amino group (-NH₂) and the thiol group (-SH). The substitution of a hydroxyl group with an amino group is a well-established strategy, as seen in the development of aminopterin (B17811) from folic acid. drughunter.com For the ethanol side chain, potential isosteric replacements could include:

Primary Amide : The carboxamide group (-CH₂CONH₂) can act as a hydrogen bond donor and acceptor, similar to the hydroxyethyl (B10761427) group, but with different electronic and metabolic properties.

Sulfonamide : A small sulfonamide group (-CH₂SO₂NH₂) could also mimic the hydrogen-bonding capabilities and polarity of the ethanol moiety.

Small Heterocycles : Heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used to replace amide or alcohol functionalities, mimicking their hydrogen bonding properties while often improving metabolic stability. researchgate.net

The choice of isostere must carefully consider the preservation of the key interactions necessary for biological activity while addressing liabilities in the parent molecule.

Computational and Ligand-Based SAR Approaches for this compound Analogues

The exploration of the structure-activity relationships (SAR) for analogues of this compound has been significantly advanced through the use of computational and ligand-based methodologies. In the absence of extensive experimental data for this specific compound, researchers often turn to in silico techniques to predict biological activity, understand ligand-receptor interactions, and guide the design of novel, more potent analogues. These approaches are particularly valuable for classes of compounds like pyridinyl ethanol derivatives, which are known to interact with targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs).

Computational SAR studies for compounds structurally related to this compound, particularly nicotinoid agonists, have utilized techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA). These methods aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities.

For instance, studies on various classes of nicotinic agonists have revealed that steric effects are a primary factor influencing receptor affinity. CoMFA, a 3D-QSAR technique, has been instrumental in developing global models that merge data from different congeneric series. These models have demonstrated good predictive power, as evidenced by cross-validation statistics. One such global 3D-QSAR/CoMFA model for 206 nicotinic agonists showed a high cross-validated r² (q²) of 0.749 and a conventional r² of 0.847, indicating a robust and predictive model. Furthermore, the predictive ability of this model was successfully tested on an external set of 18 ligands, achieving a predictive r² of 0.961.

Ligand-based pharmacophore modeling is another powerful tool employed in the study of analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and bind to a specific receptor. This approach is particularly useful when the 3D structure of the target receptor is not well-defined. By aligning a set of active molecules, a common feature pharmacophore can be generated and used as a 3D query to screen virtual libraries for new potential ligands. The process involves creating a hypothesis of the required interaction pattern and then fitting molecules from a library to this model.

In a broader context, the SAR of methoxypyridine derivatives has been explored for other biological targets as well. For example, in the development of gamma-secretase modulators (GSMs) for potential Alzheimer's disease treatment, the introduction of a methoxypyridine motif was found to significantly improve activity in reducing the production of Aβ42 amyloid-beta peptides. The strategic placement of the methoxy group and the pyridine nitrogen were shown to be critical for potency.

The following table presents data from a study on methoxypyridine-derived GSMs, illustrating how modifications to the heterocyclic B-ring and its substituents impact the inhibitory activity. This provides a relevant example of how SAR is explored for methoxypyridine-containing compounds.

| Compound | B-Ring Structure | IC₅₀ (nM) for Aβ42 Inhibition |

| Parent Compound | Phenyl | ~170 |

| 22b | Pyridyl | >1000 |

| 23 | 3-Hydroxypyridine | ~120 |

| 22d | 3-Methoxypyridine | 60 |

| 22e | Methoxypyrazine | 89 |

| Data sourced from a study on gamma-secretase modulators. |

This data demonstrates that a simple pyridyl ring (22b) was detrimental to activity compared to the parent phenyl compound. However, substitution on the pyridine ring, as seen with the 3-hydroxy (23) and more significantly the 3-methoxy (22d) groups, restored and even enhanced potency by nearly three-fold over the parent compound. This highlights the nuanced electronic and steric contributions of the methoxypyridine scaffold to biological activity.

While direct computational SAR studies on this compound are not extensively published, the methodologies and findings from related classes of compounds, such as nicotinoid agonists and other methoxypyridine derivatives, provide a strong framework for its future investigation and rational design of its analogues. Techniques like 3D-QSAR and pharmacophore modeling will undoubtedly play a pivotal role in elucidating the key structural features required for potent and selective activity.

Mechanistic and Biological Research on 2 6 Methoxypyridin 3 Yl Ethanol Derivatives

Identification and Characterization of Molecular Targets

The methoxypyridine scaffold has proven to be a versatile template for designing molecules that interact with various biological targets, including enzymes and receptors critical to disease processes.

Phosphatidylinositol 3-Kinase α (PI3Kα) Inhibition: A significant area of research has focused on developing methoxypyridine derivatives as inhibitors of the PI3K pathway, which is frequently dysregulated in cancer. A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives were designed as PI3Kα inhibitors. nih.govnih.gov Systematic structure-activity relationship (SAR) studies identified compound 35 (an imidazo[1,2-a]pyridine derivative) as a potent inhibitor of PI3Kα with an IC₅₀ value of 150 nM in enzymatic assays. nih.govnih.gov Further research into sulfonamide methoxypyridine derivatives also yielded potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR), another key protein in the same pathway.

Table 1: PI3Kα Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

| Compound | PI3Kα IC₅₀ (nM) |

|---|---|

| 35 | 150 |

Phosphodiesterase-5 (PDE5) Inhibition: Phosphodiesterase-5 (PDE5) is a key enzyme in various signaling pathways and a target for therapies addressing erectile dysfunction and pulmonary hypertension. mdpi.com A patent for compounds useful in treating erectile dysfunction lists 2-(2-chlorophenyl)-5-[(6-methoxypyridin-3-yl)methyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione for use in combination with known PDE5 inhibitors. nih.gov However, based on the reviewed scientific literature, direct PDE5 inhibitory activity by derivatives of 2-(6-methoxypyridin-3-yl)ethanol has not been explicitly reported.

DNA Gyrase Inhibition: DNA gyrase is a critical bacterial enzyme and a well-established target for antibiotics. The methoxypyridine core is found in compounds with potential antibacterial activity. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The antibiotic streptonigrin, a complex molecule which includes a methoxy-substituted pyridine (B92270) ring, is known to have antibacterial properties. wikipedia.org Furthermore, various pyridine derivatives containing moieties such as imidazo[2,1-b] nih.govnih.govdrugbank.comthiadiazole have demonstrated significant antimicrobial activity, which is often associated with the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Derivatives containing the methoxypyridine scaffold have been shown to bind to and modulate the function of several physiologically important receptors.

α-Synuclein Fibrils: The aggregation of the α-synuclein protein is a hallmark of Parkinson's disease. A novel class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was discovered to have a high binding affinity and selectivity for α-synuclein aggregates. nih.gov Specific lead compounds, 7j and 8i , were identified, and their analogues were developed as potential Positron Emission Tomography (PET) tracers for imaging these protein aggregates in the brain, demonstrating preferential binding to the C-terminal region of the fibrils. nih.gov

Adenosine (B11128) Receptors: Pyridine and 1,4-dihydropyridine (B1200194) derivatives have been found to bind to A₁, A₂ₐ, and A₃ subtypes of adenosine receptors in the micromolar range. wikipedia.org These receptors are involved in regulating a wide array of physiological processes. Studies showed that certain structural modifications to the pyridine ring could enhance selectivity for the A₃ receptor. For example, compound 28 (MRS1097) , a dihydropyridine (B1217469) derivative, displayed 55-fold selectivity for the A₃ receptor over the A₁ receptor. wikipedia.org

Other Receptors: Nicotinic acid, which is pyridine-3-carboxylic acid, exerts some of its therapeutic effects by activating G protein-coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCA₂) and hydroxycarboxylic acid receptor 3 (HCA₃). nih.gov

Exploration of Biological Pathways and Interactions

By interacting with specific molecular targets, methoxypyridine derivatives can modulate complex biological pathways, leading to their observed therapeutic effects.

The most prominently studied pathway for this class of compounds is the PI3K/Akt/mTOR signaling cascade . As potent inhibitors of PI3Kα, imidazo[1,2-a]pyridine derivatives block the phosphorylation events that trigger cell growth, proliferation, and survival, making this a key mechanism for their antiproliferative activity. nih.govnih.gov Analysis of cells treated with these inhibitors confirmed that they induce cell cycle arrest and apoptosis. nih.govnih.gov

In the context of inflammation, methoxyphenolic compounds have been shown to inhibit the expression of multiple inflammatory mediators, including various chemokines and interleukins (CCL2, CCL5, IL-6, IL-8). nih.govscialert.net The mechanism appears to be distinct from the inhibition of NF-κB activation and may involve post-transcriptional regulation by preventing the RNA-binding protein HuR from associating with mRNA transcripts. nih.govscialert.net Other studies have shown that some derivatives can suppress the inflammatory response by blocking the phosphorylation of NF-κB and MAPK signaling pathways . mdpi.com

Furthermore, certain derivatives function through highly specific mechanisms. Rabeprazole, a proton pump inhibitor containing a 4-(3-methoxypropoxy)-3-methylpyridin-2-yl moiety, works by irreversibly binding to and inhibiting the H⁺/K⁺ ATPase enzymatic pump in the stomach's parietal cells, thereby reducing acid secretion. wikipedia.org

Investigational Biological Activities in Pre-Clinical Models (e.g., antimicrobial, anti-inflammatory, antiproliferative studies)

The mechanistic findings have been validated in various preclinical models, demonstrating the potential of methoxypyridine derivatives as therapeutic agents.

Antimicrobial Activity: A range of pyridine derivatives have been synthesized and evaluated for their in vitro activity against bacterial and fungal pathogens. Compounds incorporating an imidazo[2,1-b] nih.govnih.govdrugbank.comthiadiazole moiety alongside the pyridine ring have shown notable effects. nih.gov For instance, compound 17d from this series exhibited potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the tested strain, which was twice the activity of the control drug gatifloxacin. nih.gov Other pyrazoline derivatives with a methoxy-substituted ring also showed moderate antimicrobial activity against various bacterial strains. nih.gov

Table 2: In Vitro Antimicrobial Activity of Representative Pyridine Derivatives

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 17d | [Organism not specified in source] | 0.5 |

| 17a | Fungus ATCC 9763 | 8 |

| 24 | E. faecalis | 32 |

| 19 | P. aeruginosa | 64 |

Anti-inflammatory Activity: The anti-inflammatory potential of this chemical class has been explored through the inhibition of key enzymes in the inflammatory cascade. A series of 7-methoxyindolizine (B575445) derivatives, synthesized from 4-methoxypyridine, were evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Compound 5a from this series emerged as a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM, showing slightly better potency than the reference drug indomethacin. nih.gov Additionally, general studies on methoxyphenolic compounds confirm their ability to reduce the secretion of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in cellular models of inflammation. mdpi.comnih.gov

Table 3: COX-2 Inhibitory Activity of 7-Methoxyindolizine Derivatives

| Compound | COX-2 IC₅₀ (µM) |

|---|---|

| 5a (diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate) | 5.84 |

| Indomethacin (Reference) | 6.84 |

Antiproliferative Activity: The antiproliferative effects of methoxypyridine derivatives are well-documented, particularly for the PI3Kα inhibitors. The imidazo[1,2-a]pyridine derivative 35 potently inhibited the proliferation of human breast cancer cell lines T47D and MCF-7, which harbor PIK3CA mutations, with IC₅₀ values of 7.9 and 9.4 µM, respectively. nih.govnih.gov A broader review of pyridine derivatives indicates that the presence and position of methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity against various cancer cell lines. drugbank.com

Table 4: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivative 35

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| T47D | Human Breast Cancer | 7.9 |

| MCF-7 | Human Breast Cancer | 9.4 |

Advanced Analytical Methodologies in the Study of 2 6 Methoxypyridin 3 Yl Ethanol

Applications of High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques in this regard, offering detailed insights into the molecular framework and composition of 2-(6-Methoxypyridin-3-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled information about the carbon-hydrogen framework of a molecule. In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of each signal correspond to a specific proton or group of protons within the molecule. For instance, the protons of the ethyl group (-CH₂CH₂OH) would exhibit distinct signals, with their proximity to the hydroxyl and pyridine (B92270) groups influencing their chemical shifts. The aromatic protons on the pyridine ring would appear in the downfield region of the spectrum, with their specific splitting patterns revealing their substitution pattern. The methoxy (B1213986) group (-OCH₃) would typically present as a sharp singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone of this compound, including the carbons of the pyridine ring, the ethyl side chain, and the methoxy group. While specific, experimentally determined NMR data for this compound is not widely available in the public domain, predicted spectral data can serve as a reference.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a chemical substance and for separating it from any impurities or byproducts from a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the main peak corresponding to the target compound would be established, and the presence of any other peaks would indicate impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. While specific HPLC methods for this compound are not detailed in the literature, related compounds are routinely analyzed by HPLC for purity evaluation. ptfarm.pl

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being an alcohol, is amenable to GC analysis. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.gov

The selection of the appropriate chromatographic technique and conditions, such as the choice of column, mobile phase (for HPLC), and temperature program (for GC), is crucial for achieving optimal separation and accurate purity assessment.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure , including the connectivity of all atoms.

Precise bond lengths and bond angles , offering insight into the geometry of the molecule.

The conformation of the molecule in the solid state, including the torsion angles of the ethyl side chain relative to the pyridine ring.

Details of intermolecular interactions , such as hydrogen bonding, which govern the packing of the molecules in the crystal.

Crucially, if the compound is chiral, X-ray crystallography of a single enantiomer can be used to determine its absolute stereochemistry . While this compound itself is not chiral, derivatives of it could be. For instance, the synthesis of a palladium complex containing a related ligand, α,α′-bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene, led to the formation of crystals suitable for X-ray analysis, confirming the coordination environment of the metal. rsc.orgnih.gov Although no crystallographic data for this compound itself is currently available in open literature, this technique remains the gold standard for absolute structural determination.

Computational Chemistry and in Silico Investigations of 2 6 Methoxypyridin 3 Yl Ethanol Systems

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as 2-(6-methoxypyridin-3-yl)ethanol, and a biological target, typically a protein or enzyme. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtubitak.gov.trnih.gov This method evaluates various binding poses and ranks them based on scoring functions, which estimate the binding affinity. For this compound, docking studies could elucidate its potential to interact with various enzymes, such as cyclooxygenases (COX) or protein kinases, which are common targets for pyridine-containing compounds. mdpi.comresearchgate.net The results would identify key interactions, like hydrogen bonds involving the ethanol (B145695) hydroxyl group or the pyridine (B92270) nitrogen, and hydrophobic interactions from the methoxy (B1213986) group and pyridine ring.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation can assess the stability of the interaction, revealing how the ligand and protein adjust their conformations. researchgate.netyoutube.com This technique is crucial for confirming the stability of predicted binding modes and understanding the energetic factors that govern the binding process, offering a more detailed view than static docking alone. nih.gov For example, simulations could track the flexibility of the ethanol side chain and its impact on maintaining crucial hydrogen bonds within the binding pocket.

A hypothetical docking study of this compound against a protein like Cyclooxygenase-2 (COX-2) could yield results similar to those shown in the table below.

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 | OH group with Ser530; Pyridine N with Arg120 |

| Hydrophobic Interactions | 4 | Methoxy group with Val523; Pyridine ring with Leu352 |

| This table is a hypothetical representation of potential docking results. |

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to investigate the electronic structure and properties of a molecule from first principles. youtube.comyoutube.com These methods provide detailed information that is complementary to experimental data. niscair.res.innih.gov

Density Functional Theory (DFT) is employed to determine the optimized geometry of this compound and to calculate a wide range of molecular properties. youtube.com These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). niscair.res.innih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov MEP maps reveal the electrophilic and nucleophilic sites, indicating regions likely to be involved in intermolecular interactions. nih.gov

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. nih.gov This allows for a theoretical interpretation of the molecule's photophysical properties, which can be correlated with experimental spectroscopic data. nih.govnii.ac.jp

Below is a table of hypothetical data that could be obtained from DFT calculations on this compound using the B3LYP/6-311G(d,p) level of theory.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures polarity, influences solubility and binding |

| Predicted λmax (TD-DFT) | 275 nm | Corresponds to π→π* transition in the pyridine ring |

| This table contains hypothetical data for illustrative purposes. |

Free-Energy Perturbation Methods in Structure-Activity Relationship Studies

Free-Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. nih.govresearchgate.net FEP simulations are invaluable in structure-activity relationship (SAR) studies, where the goal is to understand how small chemical modifications to a lead compound affect its biological activity. nih.govnih.gov

In the context of this compound, FEP could be used to guide its optimization as a potential drug candidate. researchgate.netresearchgate.net For instance, a computational chemist could simulate the "perturbation" or transformation of the methoxy group into an ethoxy group or the hydroxyl group into a methyl ether. The FEP calculation would yield a precise prediction of how this chemical change alters the binding free energy (ΔΔG). researchgate.netnih.gov

This predictive power allows for the in silico screening of numerous potential analogs, prioritizing the synthesis of only the most promising candidates. researchgate.net By correlating the predicted changes in binding affinity with experimental results, researchers can build robust SAR models, accelerating the lead optimization cycle and reducing the costs associated with chemical synthesis and biological testing. nih.gov

Predictive Modeling for Chemical Reactivity and Biological Interactions

Predictive modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR), aims to build mathematical models that correlate a compound's structural or physicochemical properties with its chemical reactivity or biological activity. chemrxiv.orgchemrevlett.com

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific enzyme or cell line. chemrevlett.comnih.gov This process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression or machine learning, is then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govmdpi.com

| Descriptor Type | Examples for this compound Analogs |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Number of Rotatable Bonds |

| Hydrophobic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) |

| Quantum Chemical | Ionization Potential, Electron Affinity, Chemical Hardness |

| This table lists common descriptors used in predictive modeling. |

Emerging Research Directions and Future Perspectives

Design of Next-Generation Pyridyl-Ethanol Compounds

The foundational structure of 2-(6-Methoxypyridin-3-yl)ethanol offers a versatile platform for the design of novel molecules with tailored properties. The design of next-generation pyridyl-ethanol compounds is centered on strategic molecular modifications to enhance efficacy and explore new biological activities. Structure-activity relationship (SAR) studies on related pyridine (B92270) derivatives have shown that modifications to the pyridine ring and the ethanol (B145695) side chain can significantly influence their biological profiles.

Future design strategies for next-generation pyridyl-ethanol compounds derived from this compound may include:

Substitution on the Pyridine Ring: Introducing various functional groups onto the pyridine core can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, which can be crucial for receptor binding.

Modification of the Ethanol Side Chain: The hydroxyl group of the ethanol moiety is a key site for derivatization. It can be converted to esters, ethers, or replaced with other functional groups to explore new interactions with biological targets.

Bioisosteric Replacement: Replacing the methoxy (B1213986) group or the pyridine ring with other bioisosteres can lead to compounds with improved pharmacokinetic properties or novel biological activities.

A series of 2-methoxypyridine-3-carbonitrile derivatives bearing different aryl substituents have been synthesized, and their cytotoxic activities were evaluated. The study revealed that the nature and position of the substituent on the aryl ring significantly impacted the antiproliferative effects, highlighting the importance of systematic structural modifications in designing potent compounds. researchgate.net Similarly, research on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues has demonstrated that targeted modifications can lead to highly potent and selective antagonists for metabotropic glutamate (B1630785) receptor subtype 5. ebi.ac.uk These examples underscore the potential for designing novel and more effective therapeutic agents based on the pyridyl-ethanol scaffold.

Application in Functional Materials Science

The unique photophysical and electronic properties of pyridine derivatives make them attractive candidates for applications in materials science. Research into 2-methoxypyridine (B126380) derivatives has revealed their potential in the development of liquid crystals and luminescent mesogens. nih.gov These findings suggest that this compound and its derivatives could be explored for their utility in advanced functional materials.

Potential applications in functional materials science include:

Organic Electronics: The pyridine ring, being an electron-deficient system, can facilitate electron transport, making these compounds potentially useful as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and ethanol substituents can be modified to tune the solubility, processability, and solid-state packing of the materials.

Fluorescent Probes: The inherent fluorescence of some pyridine derivatives can be harnessed to develop chemosensors for the detection of metal ions or other analytes. For example, a fluorescent probe for water content in ethanol has been developed based on a ruthenium(II) complex. rsc.org The design of new probes based on the this compound scaffold could offer high selectivity and sensitivity for specific targets. A study on new 2-methoxypyridine derivatives showed that these compounds can exhibit liquid crystalline and photophysical properties, which are crucial for the development of advanced materials. nih.gov

Non-linear Optical (NLO) Materials: The presence of a donor-pi-acceptor (D-π-A) system within the molecular structure can give rise to NLO properties. By strategically introducing electron-donating and electron-accepting groups to the pyridyl-ethanol core, it may be possible to design novel NLO materials for applications in telecommunications and optical computing.

The physical properties of alcohols, such as their boiling points and solubility, are significantly influenced by hydrogen bonding due to the hydroxyl group. britannica.com These properties are critical for the design and processing of functional materials. The miscibility of lower alcohols with water and their ability to act as solvents for polar substances are also important considerations in material synthesis and application. britannica.comchemicalbook.com

Integration with Artificial Intelligence for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and materials science. These computational tools can significantly accelerate the discovery and optimization of new compounds by predicting their properties and suggesting novel molecular structures.

The application of AI in the context of this compound and its derivatives can be envisioned in several ways:

Predictive Modeling: Machine learning models can be trained on existing data for pyridine derivatives to predict various properties of new, unsynthesized compounds. nih.gov This includes predicting biological activity, toxicity, and physicochemical properties such as solubility and boiling point. Explainable ML models can provide insights into the structure-property relationships, guiding the design of new molecules with desired characteristics. nih.govresearchgate.net

Generative Models: Generative AI algorithms can be employed to design novel pyridyl-ethanol derivatives with optimized properties. These models can explore a vast chemical space and propose new structures that are likely to possess the desired activity or material characteristics.

Reaction Prediction and Synthesis Planning: AI tools can assist in planning the synthesis of new derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can save significant time and resources in the laboratory.

Recent advancements have seen the development of hybrid machine learning models for predicting the properties of complex materials, demonstrating the power of these techniques in materials science. researchgate.net Furthermore, ML models have been successfully used to predict the chemical potentials of multifunctional organic compounds, which is crucial for understanding their thermodynamic properties. nih.gov The application of such models to the this compound family of compounds holds great promise for accelerating the development of new drugs and materials.

Q & A

Q. Q1. What are the common synthetic routes for 2-(6-Methoxypyridin-3-yl)ethanol, and how are key intermediates characterized?

Methodological Answer:

- Reduction of Esters/Carbonyls: Start with a pyridine derivative bearing a methoxy group at position 6 and an ester/carbonyl group at position 3. Reduce the carbonyl using agents like LiAlH4 or NaBH4. For example, 6-methoxy-3-pyridinecarbaldehyde can be reduced to the corresponding alcohol .

- Cross-Coupling Reactions: Utilize triflate intermediates (e.g., 6-methoxypyridin-3-yl trifluoromethanesulfonate) in Pd-catalyzed couplings to introduce ethanol moieties. Purify via flash chromatography (hexanes/ethyl acetate gradients) .

- Characterization: Confirm structure via -NMR (e.g., methoxy singlet at δ 3.9–4.0 ppm, pyridine protons at δ 6.8–9.0 ppm) and -NMR. Use HRMS for molecular ion validation .

Advanced Synthesis: Troubleshooting Low Yields

Q. Q2. How can researchers optimize reaction conditions for introducing the ethanol group to 6-methoxypyridine derivatives?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh) vs. Pd(dppf)Cl for cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) may reduce costs without sacrificing yield .

- Solvent Effects: Compare polar aprotic solvents (DMSO, DMF) for triflate reactivity. DMSO enhances nucleophilicity but may require higher temperatures (60–80°C) .

- By-Product Analysis: Use LC-MS to identify side products (e.g., dehalogenated pyridines). Adjust stoichiometry (1:1.5 substrate:reagent ratio) to minimize undesired pathways .

Basic Characterization Techniques

Q. Q3. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using - COSY and HSQC for pyridine ring protons and ethanol group connectivity. Methoxy protons appear as a singlet near δ 3.95 ppm .

- X-Ray Crystallography: Grow single crystals via slow evaporation (methanol/water). Refine structures using SHELXL-2018, focusing on hydrogen bonding between the hydroxyl group and methoxy/pyridine moieties .

- IR Spectroscopy: Confirm O-H stretch (3200–3400 cm) and C-O (methoxy) vibrations at 1250 cm .

Advanced Characterization: Resolving Data Contradictions

Q. Q4. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Complementary Techniques: Combine XRD with solid-state NMR to resolve ambiguities in hydrogen bonding patterns. For example, distinguish between intra- vs. intermolecular O-H···N interactions .

- Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles. Use Hirshfeld surfaces to analyze crystal packing .

- Dynamic NMR: Resolve rotational barriers in the ethanol side chain at low temperatures (−40°C) to detect conformational flexibility .

Biological Activity & Pharmacophore Design

Q. Q5. How can this compound be incorporated into bioactive molecule design?

Methodological Answer:

- Pharmacophore Modeling: Use the pyridine ring as a hydrogen-bond acceptor and the hydroxyl group as a donor. Dock into enzyme active sites (e.g., kinases) using AutoDock Vina .

- Derivatization: Synthesize esters (e.g., acetate prodrugs) to enhance membrane permeability. Test in vitro cytotoxicity against cancer cell lines (IC assays) .

- SAR Studies: Compare with analogs (e.g., 6-fluoro or 6-chloro derivatives) to assess methoxy group contributions to target binding .

Computational Modeling & Reactivity

Q. Q6. What role do computational methods play in predicting the reactivity of this compound?

Methodological Answer:

- Reactivity Predictions: Perform Fukui function analysis (Gaussian 09) to identify nucleophilic (pyridine N) and electrophilic (hydroxyl O) sites. Use MD simulations to study solvation effects .

- Retrosynthesis Planning: Leverage AI tools (e.g., Pistachio) to propose one-step routes from commercial precursors, prioritizing atom economy (>70%) .

- Transition State Analysis: Calculate activation energies for esterification or oxidation pathways using QM/MM methods .

Regioselectivity in Derivative Synthesis

Q. Q7. How can regioselectivity be controlled when synthesizing derivatives of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., bromine at position 4) to steer cross-coupling reactions to position 3. Remove via Pd-catalyzed dehalogenation post-synthesis .

- Microwave-Assisted Synthesis: Optimize time/temperature (e.g., 100°C, 30 min) to favor kinetically controlled products over thermodynamically stable isomers .

- Protection/Deprotection: Use TBS ethers to shield the hydroxyl group during pyridine functionalization, then cleave with TBAF .

Retrosynthesis Analysis